molecular formula C28H40N2O6S B12210106 3,3'-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol]

3,3'-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol]

Cat. No.: B12210106
M. Wt: 532.7 g/mol
InChI Key: WDDDEGWQAMRTDL-UHFFFAOYSA-N
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Description

This compound features a central sulfonyl group bridging two benzene rings, each connected via ether linkages to 1-(piperidin-1-yl)propan-2-ol moieties. The sulfonyl linker likely increases molecular weight compared to non-sulfonated analogs.

Properties

Molecular Formula

C28H40N2O6S

Molecular Weight

532.7 g/mol

IUPAC Name

1-[4-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]sulfonylphenoxy]-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C28H40N2O6S/c31-23(19-29-15-3-1-4-16-29)21-35-25-7-11-27(12-8-25)37(33,34)28-13-9-26(10-14-28)36-22-24(32)20-30-17-5-2-6-18-30/h7-14,23-24,31-32H,1-6,15-22H2

InChI Key

WDDDEGWQAMRTDL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(CN4CCCCC4)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of sulfonyl chloride with phenol derivatives to form sulfonylbis(phenyleneoxy) intermediates. These intermediates are then reacted with piperidine derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfonyl compounds.

    Substitution: Nucleophilic substitution reactions can occur at the benzene rings, where halogenated derivatives can be formed using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium iodide, potassium fluoride, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, in medicinal applications, it may inhibit or activate enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and functional differences:

Compound Name Central Linker Substituents Molecular Weight (g/mol) Key Features
Target Compound : 3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] Sulfonylbis(benzene) Piperidin-1-yl-propan-2-ol ~450–500 (estimated) High polarity due to sulfonyl group; potential for strong hydrogen bonding .
1,1’-[1,4-Phenylenebis(oxy)]bis[3-(piperidin-1-yl)propan-2-ol] (ID 0540-0003) 1,4-Phenylenebis(oxy) Piperidin-1-yl-propan-2-ol 392.54 Lower polarity; ether linkers may enhance flexibility .
3,3’-(Piperazine-1,4-diyl)bis[1-(naphthalen-2-yloxy)propan-2-ol] Piperazine Naphthyloxy-propan-2-ol ~520–550 (estimated) Increased lipophilicity from naphthalene; potential for π-π stacking .
BP-1 ([sulphonylbis(benzene-4,1-diyloxy)]diethanol) Sulfonylbis(benzene) Ethanol ~300–350 (estimated) Hydrophilic due to diethanol; limited membrane permeability .
3w (Triazole-sulfanediyl derivative) Sulfanediyl-triazole Piperidin-1-yl-propan-2-ol 612.26 Triazole enhances hydrogen bonding; sulfanediyl less polar than sulfonyl .

Biological Activity

The compound 3,3'-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(piperidin-1-yl)propan-2-ol] exhibits significant biological activity, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a sulfonyl group linked to two benzene rings and piperidine moieties. The presence of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. The synthetic pathway often includes the formation of sulfonyl derivatives and subsequent coupling with piperidine derivatives.

Antibacterial Activity

Studies have demonstrated that compounds containing piperidine and sulfonamide functionalities possess antibacterial properties. For example, synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis . This suggests that the target compound may also exhibit similar antibacterial effects.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. It has been reported that piperidine derivatives can act as acetylcholinesterase (AChE) inhibitors and urease inhibitors . These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Study 1: Antiviral Screening

In a study evaluating a series of piperazine derivatives, several compounds demonstrated moderate protection against viral infections . This indicates that modifications to the piperidine structure could enhance antiviral efficacy.

Study 2: Antibacterial Evaluation

A recent study synthesized new compounds with piperidine and sulfonamide groups, which were evaluated for their antibacterial activity against multiple strains . The results showed promising activity levels, suggesting that structural elements in the target compound may confer similar benefits.

Data Table: Biological Activity Overview

Activity TypeTest Organisms/TargetsObserved EffectReference
AntiviralHIV-1, HSV-1Moderate protection
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity
Enzyme InhibitionAChE, UreaseStrong inhibition

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